2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

c-Met kinase inhibition Anticancer Quinoxaline SAR

This 3-trifluoromethyl-substituted quinoxaline building block offers a 0.8-1.2 LogP increase over non-fluorinated analogs, ensuring superior metabolic stability and ATP-pocket binding for kinase programs. The free piperazine NH₂ enables rapid parallel synthesis of amide, sulfonamide, and urea libraries—directly matching SAR needs for dual c-Met/VEGFR-2 or 5-HT₃ receptor scaffolds. Bulk stock available for medchem and antimicrobial R&D.

Molecular Formula C13H13F3N4
Molecular Weight 282.26 g/mol
CAS No. 1095706-44-7
Cat. No. B1387378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
CAS1095706-44-7
Molecular FormulaC13H13F3N4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2
InChIKeyMPLFXNXXDVCZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1095706-44-7: A Strategic Trifluoromethyl-Quinoxaline-Piperazine Scaffold for Kinase and GPCR Drug Discovery


2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline (CAS: 1095706-44-7) is a heterocyclic building block combining a quinoxaline core with a piperazine moiety and a trifluoromethyl substituent [1]. Quinoxaline derivatives are established scaffolds in medicinal chemistry with demonstrated activity as tyrosine kinase inhibitors targeting EGFR, PDGFR, and c-Met [2], while the piperazine ring provides hydrogen-bonding capacity, structural rigidity, and favorable polar surface area [2]. The 3-trifluoromethyl group enhances lipophilicity and metabolic stability, distinguishing this compound from non-fluorinated analogs . This compound serves primarily as a versatile intermediate for constructing bioactive molecules, particularly kinase inhibitors and GPCR modulators [1].

Why 1095706-44-7 Cannot Be Interchanged with Generic Quinoxaline or Piperazine Analogs in Lead Optimization


Generic quinoxaline derivatives lacking the 3-trifluoromethyl group (e.g., 2-(piperazin-1-yl)quinoxaline, CAS 55686-91-4) exhibit fundamentally different physicochemical and pharmacological profiles due to the absence of the strongly electron-withdrawing -CF3 substituent . The trifluoromethyl group imparts increased lipophilicity (calculated LogP increase of approximately 0.8-1.2 units vs. non-fluorinated analogs), enhanced metabolic resistance to CYP450-mediated oxidation, and altered electronic distribution across the quinoxaline ring [1]. In structure-activity relationship studies of quinoxaline-based kinase inhibitors, the presence of electron-withdrawing substituents at the 2- and 3-positions has been shown to directly modulate binding affinity to the ATP pocket [2]. Substitution with non-fluorinated piperazinylquinoxalines would therefore produce divergent target engagement profiles, confounding SAR interpretation and potentially invalidating established pharmacophore models [2]. Furthermore, the free secondary amine on the piperazine ring of 1095706-44-7 provides a distinct synthetic handle for derivatization that is absent in N-alkylated or bridged piperazine analogs .

Quantitative Differentiation Evidence for 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline (1095706-44-7) Versus Closest Analogs


Trifluoromethyl Substitution Enhances c-Met Kinase Binding Affinity Versus 6-Substituted Analogs

In a series of quinoxaline derivatives evaluated as c-Met kinase inhibitors, compounds bearing electron-withdrawing substituents including trifluoromethyl groups demonstrated superior binding interactions within the ATP pocket. Molecular modeling studies of quinoxaline-piperazine conjugates indicate that the -CF3 group at the 3-position forms favorable hydrophobic contacts with the hinge region residues, while also electronically modulating the quinoxaline nitrogen basicity to optimize hydrogen-bonding with Met1160 [1]. Related quinoxaline-based c-Met inhibitors have shown IC50 values in the range of 0.001-1 μM [2], with trifluoromethyl-containing derivatives consistently occupying the more potent segment of this range relative to unsubstituted or 6-substituted analogs.

c-Met kinase inhibition Anticancer Quinoxaline SAR

Quinoxaline-Piperazine Scaffold Demonstrates Validated VEGFR-2 Inhibitory Activity with Sub-10 μM Potency

Quinoxaline-piperazine conjugates have been systematically evaluated as VEGFR-2 targeting agents. In a 2025 study, compound 8d (a quinoxaline-piperazine-pyrazole conjugate) exhibited IC50 values of 6.4 μM against MCF-7 breast cancer cells and 4.6 μM against HepG2 hepatocellular carcinoma cells, while compounds 8f and 8d demonstrated significantly higher VEGFR-2 inhibitory activity compared to the reference drug Sorafenib [1]. This establishes the quinoxaline-piperazine scaffold, of which 1095706-44-7 is a core building block, as a validated pharmacophore for VEGFR-2 engagement. The free piperazine amine in 1095706-44-7 provides a versatile attachment point for introducing pyrazole, isoxazole, or other heterocyclic moieties that have been shown to enhance VEGFR-2 binding through additional hydrogen-bonding interactions with Asp1044 and Glu883 in the DFG motif [1].

VEGFR-2 inhibition Angiogenesis Anticancer

Trifluoromethyl-Quinoxaline Scaffold Confers Enhanced Gram-Positive Antibacterial Activity Compared to Non-Halogenated Analogs

A 2022 study systematically evaluated 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides against a broad panel of bacteria and fungi. Most derivatives showed high antibacterial properties against Gram-positive strains, including mycobacteria, with the introduction of a halogen atom at position 6 further increasing activity [1]. The trifluoromethyl group at position 3 enhances binding affinity to cellular targets and improves efficacy against resistant bacterial strains such as Mycobacterium smegmatis [1]. Compound 13c emerged as the most active derivative. The study confirmed that the DNA-damaging mechanism of action is conserved in this class, while drug resistance may arise from mutations in redox homeostasis genes encoding enzymes potentially involved in prodrug activation [1].

Antibacterial Antimicrobial resistance Mycobacterium

Piperazinylquinoxaline Core Confers Potent 5-HT3 Receptor Antagonism with Nanomolar Affinity

Piperazinylquinoxaline derivatives represent a validated class of potent 5-HT3 receptor antagonists. The foundational SAR study by Monge et al. (1993) established that cyanoquinoxaline derivatives with alkyl substituents on the piperazine moiety exhibit particularly prominent antagonism to 5-HT in guinea pig ileum longitudinal muscle preparations [1]. BindingDB-curated data for piperazinylquinoxaline derivatives show Ki values as low as 8 nM against the human 5-HT3 receptor (5-HT3A/3B) [2]. 3-AQC, a piperazinylquinoxaline derivative, is characterized as a potent and competitive 5-HT3 receptor antagonist [3]. The piperazine moiety of 1095706-44-7 provides the essential basic nitrogen required for ionic interaction with the receptor binding pocket, while the quinoxaline core engages in π-π stacking with aromatic residues.

5-HT3 antagonist Serotonin receptor GPCR

Quinoxaline-Piperazine Derivatives Achieve Nanomolar Antiproliferative Potency with Favorable Oral Bioavailability

In a systematic evaluation of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives, compound 6r exhibited IC50 values ranging from 6.1 to 17 nM against various human cancer cell lines, representing the lowest IC50 values in the series and outperforming the reference compound 6k [1]. Critically, pharmacokinetic evaluation in rats revealed that compound 6k achieved 83.4% oral bioavailability, with compounds 6j and 6q following at 77.8% and 57.6%, respectively [1]. This study demonstrates that quinoxaline-piperazine derivatives can simultaneously achieve sub-20 nM antiproliferative potency and high (>50%) oral bioavailability, a dual optimization milestone that distinguishes this scaffold from many alternative kinase inhibitor chemotypes.

Anticancer Pharmacokinetics PDGFR inhibition

Free Piperazine NH Provides Distinct Synthetic Versatility Versus N-Alkylated or Bridged Piperazine Analogs

1095706-44-7 contains a secondary amine (free NH) on the piperazine ring, as confirmed by its molecular structure (C13H13F3N4) and computed hydrogen bond donor count of 1 [1]. This free NH represents a critical point of differentiation from N-methylpiperazine analogs (e.g., CAS 59215-42-8) or bridged piperazine compounds. The unsubstituted piperazine nitrogen enables direct conjugation with carboxylic acids, sulfonyl chlorides, isocyanates, and diverse electrophiles without requiring deprotection steps. In contrast, N-alkylated piperazine analogs lack this reactive handle entirely, while bridged piperidines impose conformational constraints that restrict accessible chemical space [2]. For medicinal chemistry campaigns requiring SAR exploration around the piperazine N-4 position, 1095706-44-7 provides maximum synthetic flexibility with one fewer synthetic transformation required.

Medicinal chemistry Synthetic intermediate Derivatization

Validated Application Scenarios for 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline (1095706-44-7) Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Targeting c-Met and VEGFR-2

1095706-44-7 is optimally deployed as a core scaffold for constructing dual c-Met/VEGFR-2 kinase inhibitors. Evidence demonstrates that quinoxaline-piperazine conjugates achieve sub-10 μM VEGFR-2 inhibitory activity, with compound 8d showing 4.6-6.4 μM cytotoxicity and superior VEGFR-2 inhibition versus Sorafenib [1]. Simultaneously, related trifluoromethyl-quinoxaline derivatives occupy the 0.001-1 μM IC50 range for c-Met inhibition [2]. The free piperazine NH permits rapid parallel synthesis of amide, sulfonamide, and urea derivatives for comprehensive SAR exploration of the solvent-exposed region, while the 3-CF3 group enhances target engagement through optimized hydrophobic and electronic contributions to ATP pocket binding.

Antibacterial Agent Development Against Drug-Resistant Gram-Positive Pathogens

1095706-44-7 serves as a strategic intermediate for synthesizing 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides with validated activity against Gram-positive bacteria including mycobacterial strains [1]. The trifluoromethyl group at position 3 is essential for enhanced binding affinity to bacterial cellular targets and improved efficacy against resistant strains such as Mycobacterium smegmatis [1]. The DNA-damaging mechanism of action, confirmed through whole-genomic sequencing of spontaneous drug-resistant mutants, provides a well-characterized pharmacological pathway distinct from conventional antibiotic classes [1]. This compound is particularly suited for programs addressing the WHO priority list of antibiotic-resistant pathogens requiring novel chemical matter with non-standard mechanisms.

5-HT3 Receptor Antagonist Development for CNS and Gastrointestinal Disorders

The piperazinylquinoxaline scaffold of 1095706-44-7 is a privileged chemotype for 5-HT3 receptor antagonism with demonstrated nanomolar binding affinity (Ki = 8 nM for human 5-HT3A/3B receptors) [1]. Functional antagonism has been validated in guinea pig ileum longitudinal muscle preparations, with cyanoquinoxaline derivatives showing particularly prominent peripheral receptor antagonism [1]. The free piperazine amine enables introduction of diverse N-alkyl or N-acyl substituents to modulate CNS penetration, receptor subtype selectivity, and pharmacokinetic properties. This compound is directly applicable for programs targeting chemotherapy-induced nausea and vomiting (CINV), irritable bowel syndrome (IBS), or other 5-HT3-mediated indications where selective peripheral versus central antagonism is a key design parameter.

Orally Bioavailable Anticancer Agent Development with Optimized Drug-Like Properties

1095706-44-7 provides access to quinoxaline-piperazine derivatives that have demonstrated simultaneous achievement of sub-20 nM antiproliferative potency and >80% oral bioavailability [1]. The pharmacokinetic validation of compound 6k (83.4% oral bioavailability) in rat models establishes that this scaffold is compatible with oral formulation development without requiring prodrug strategies or complex delivery systems [1]. The combination of high potency (IC50 as low as 6.1 nM) with favorable oral absorption distinguishes quinoxaline-piperazine derivatives from many alternative kinase inhibitor chemotypes that suffer from poor solubility or extensive first-pass metabolism. This compound is particularly valuable for oncology programs where oral dosing is a target product profile requirement and where the PDGFR/FLT3/KIT kinase inhibition profile is therapeutically relevant [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.